molecular formula C18H20N10 B10921703 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10921703
M. Wt: 376.4 g/mol
InChI Key: PWXRHBBFIIVDGT-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyrazolo, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazolo, triazolo, or pyrimidine rings, such as:

Uniqueness

What sets 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group enhances its stability and lipophilicity, making it a promising candidate for various applications .

Properties

Molecular Formula

C18H20N10

Molecular Weight

376.4 g/mol

IUPAC Name

4-[[3-(tetrazol-2-yl)-1-adamantyl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H20N10/c1-11-2-17(3-12(1)5-18(4-11,8-17)28-22-9-21-26-28)6-14-23-16-13-7-20-24-15(13)19-10-27(16)25-14/h7,9-12H,1-6,8H2,(H,20,24)

InChI Key

PWXRHBBFIIVDGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)CC5=NN6C=NC7=C(C6=N5)C=NN7

Origin of Product

United States

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